Proscaline

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Proscaline can be synthesized through several synthetic routes. One common method involves the alkylation of 3,5-dimethoxy-4-hydroxybenzaldehyde with 1-bromopropane to form 3,5-dimethoxy-4-propoxybenzaldehyde. This intermediate is then subjected to reductive amination with nitromethane and a reducing agent such as sodium borohydride to yield 2-(3,5-dimethoxy-4-propoxyphenyl)ethan-1-amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a controlled substance in many countries. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Proscaline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary amines.

Substitution: Various substituted phenethylamines depending on the substituents used.

Scientific Research Applications

Chemistry: Used as a reference compound in the study of phenethylamines and their derivatives.

Biology: Investigated for its effects on serotonin receptors and neural pathways.

Medicine: Explored for potential psychotherapeutic applications, including the treatment of depression and post-traumatic stress disorder.

Mechanism of Action

Proscaline exerts its effects primarily through interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction disrupts normal brain signaling, leading to altered perception, mood, and cognition. The exact molecular pathways involved are not fully understood, but it is believed that this compound’s structure allows it to mimic the action of serotonin, a key neurotransmitter .

Comparison with Similar Compounds

Proscaline is structurally similar to several other compounds, including:

Mescaline: 3,4,5-trimethoxyphenethylamine, known for its use in traditional Native American rituals.

Isothis compound: 4-isopropoxy-3,5-dimethoxyphenethylamine, a synthetic analog of mescaline.

Escaline: 4-ethoxy-3,5-dimethoxyphenethylamine, another synthetic analog of mescaline

Uniqueness

This compound’s unique structural feature is the presence of a propoxy group at the 4-position of the phenyl ring, which distinguishes it from mescaline and its other analogs. This structural difference contributes to its distinct pharmacological profile and effects .

Biological Activity

Proscaline, a phenethylamine derivative closely related to mescaline, has garnered interest for its potential psychoactive properties and interactions with various neurotransmitter receptors. This article delves into the biological activity of this compound, examining its receptor interactions, behavioral effects, and pharmacological implications based on recent research findings.

This compound is characterized by its structural similarity to mescaline, with modifications that influence its binding affinity and activity at serotonergic receptors. The compound primarily interacts with the 5-HT (serotonin) receptor family, particularly the 5-HT2A receptor, which is implicated in the hallucinogenic effects of many psychedelics.

Receptor Interaction Profiles

Recent studies have explored the binding affinities of this compound at various receptors:

| Receptor Type | Binding Affinity (Ki) | Comments |

|---|---|---|

| 5-HT1A | Weak to Moderate | No significant preference noted |

| 5-HT2A | 150 - 12,000 nM | Higher affinity compared to 5-HT2C |

| 5-HT2C | Moderate | Similar to 5-HT1A in terms of binding |

| TAAR1 | Moderate | Relevant for trace amine signaling |

| D2 | Weak | Minimal interaction observed |

This compound exhibits weak to moderate affinity for these receptors, particularly showing a preference for the 5-HT2A receptor over others. This receptor's activation is crucial for the psychoactive effects associated with this compound and similar compounds .

Behavioral Effects in Animal Models

Behavioral assays have been instrumental in elucidating the effects of this compound. Studies utilizing head-twitch responses (HTR) in mice have demonstrated that this compound induces significant HTRs, a common indicator of hallucinogenic activity linked to 5-HT2A receptor activation.

Key Findings from Behavioral Studies

- Head-Twitch Response (HTR) : this compound was shown to produce dose-dependent head twitches in mice, correlating with its binding affinity at the 5-HT2A receptor.

- Comparative Potency : In comparative studies with other hallucinogens, this compound's potency was found to be consistent across different models, supporting its classification as a potent psychedelic .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound suggest that it undergoes metabolic processes similar to other phenethylamines. The presence of methoxy groups affects its metabolism and duration of action. Research indicates that this compound may exhibit a longer half-life compared to mescaline due to differences in metabolic pathways .

Anecdotal Evidence

Reports from users indicate that this compound may enhance creativity and focus during musical activities, drawing parallels to experiences reported with LSD. Users describe heightened clarity and a sense of connection during creative endeavors .

Properties

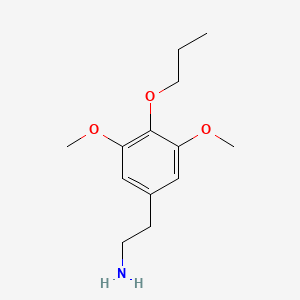

IUPAC Name |

2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWLMSUAZVDUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192454 | |

| Record name | Proscaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39201-78-0 | |

| Record name | 3,5-Dimethoxy-4-propoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39201-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proscaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proscaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSCALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G781N5IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.